Methyl 2-(benzylideneamino)acetate
Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as imidazole derivatives, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it’s plausible that Methyl 2-(benzylideneamino)acetate may interact with a variety of biological targets.
Mode of Action
Based on the wide range of activities exhibited by similar compounds, it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to the observed biological effects .
Pharmacokinetics
The compound’s lipophilicity and electronic and charge properties are likely to influence its bioavailability and pharmacokinetic profile .
Result of Action
Given the range of activities exhibited by similar compounds, it’s plausible that this compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Methyl 2-(benzylideneamino)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatases, which are enzymes that remove phosphate groups from molecules. This interaction can influence the activity of phosphatases, thereby affecting various biochemical pathways. Additionally, this compound may interact with other biomolecules such as caspases, which are involved in apoptosis, and integrins, which play a role in cell adhesion and signaling.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes, such as phosphatases, and modulate their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained effects on cell behavior and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(benzylideneamino)acetate can be synthesized through a condensation reaction between benzaldehyde and methyl glycinate. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process is likely scaled up from laboratory methods, involving similar reactants and conditions but with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylideneamino)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzylideneacetic acid.
Reduction: Methyl 2-(benzylamino)acetate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(benzylideneamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the fragrance industry due to its pleasant odor.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-N-benzylideneglycinate
- N-benzylidene aminopropyltriethoxysilane
- N-benzylidene-3-(triethoxysilyl)-1-propaneamine
Uniqueness
Methyl 2-(benzylideneamino)acetate is unique due to its specific structural features, such as the imine and ester groups, which confer distinct chemical reactivity and biological properties. Its pleasant odor also makes it particularly valuable in the fragrance industry.
Properties
IUPAC Name |
methyl 2-(benzylideneamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIONBBMZSLNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400212 | |
Record name | Methyl 2-(benzylideneamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66646-88-6 | |
Record name | Methyl 2-(benzylideneamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl [(phenylmethylidene)amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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